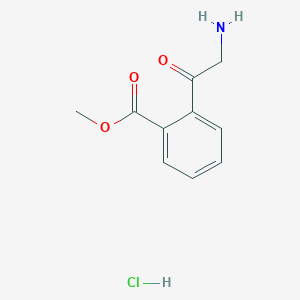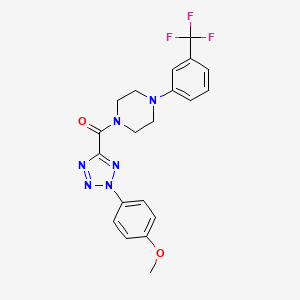
(2-(4-methoxyphenyl)-2H-tetrazol-5-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a triazole-pyrimidine hybrid. These hybrids have been studied for their neuroprotective and anti-neuroinflammatory activities . They have potential applications in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .
Synthesis Analysis
The synthesis of similar triazole-pyrimidine-based compounds involves designing and characterizing the compounds using mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The exact synthesis process for this specific compound isn’t available in the retrieved papers.Aplicaciones Científicas De Investigación
Antimicrobial Activity
Compounds structurally related to "(2-(4-methoxyphenyl)-2H-tetrazol-5-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone" have been synthesized and evaluated for their antimicrobial properties. These studies typically involve the synthesis of novel derivatives and subsequent testing against various bacteria and fungi to assess antimicrobial efficacy. For instance, research on pyridine and triazole derivatives has shown variable and modest activity against investigated strains, indicating the potential of these compounds in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011); (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Anticancer and Tubulin Inhibition
Another significant area of research involves evaluating related compounds for anticancer properties, particularly through the mechanism of tubulin polymerization inhibition. This approach aims to disrupt cancer cell growth by interfering with the cell cycle. Compounds with phenoxazine and phenothiazine cores have shown promising antiproliferative properties against a wide range of cancer cell lines, highlighting the potential for developing novel cancer therapies (Prinz et al., 2017).
Antifungal and Antibacterial Agents
Research into novel 1,5-disubstituted pyrazole and isoxazole derivatives, including those with (trifluoromethyl)phenyl and piperazinyl groups, has shown that these compounds exhibit good antibacterial and antifungal activities. This suggests their potential application in developing new treatments for infections caused by resistant strains of bacteria and fungi (Sanjeeva, Narendra, & Venkata, 2022).
Synthesis and Characterization of Novel Compounds
Studies also focus on the synthesis and structural characterization of new compounds for various applications, including their potential as therapeutic agents. The exploration of novel synthetic routes and characterization techniques is crucial for understanding the properties and activities of these compounds. For example, research into novel benzofuran based 1,2,3-triazoles has contributed to the antimicrobial field, demonstrating high activity in synthesized products (Sunitha et al., 2017).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
[2-(4-methoxyphenyl)tetrazol-5-yl]-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N6O2/c1-31-17-7-5-15(6-8-17)29-25-18(24-26-29)19(30)28-11-9-27(10-12-28)16-4-2-3-14(13-16)20(21,22)23/h2-8,13H,9-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONESJQJIWCEKAA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2N=C(N=N2)C(=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(4-methoxyphenyl)-2H-tetrazol-5-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

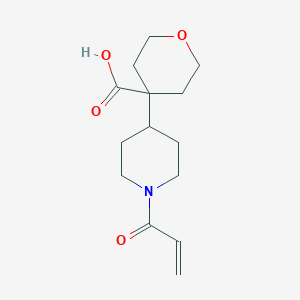
![N-[3-(1,3-benzothiazol-2-yl)propyl]-3,6-dichloropyridine-2-carboxamide](/img/structure/B2410158.png)
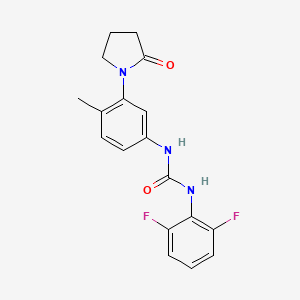
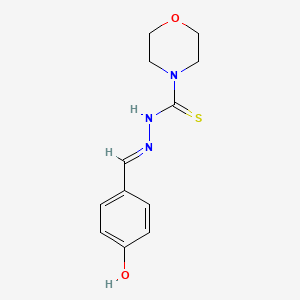

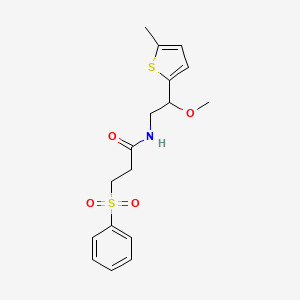
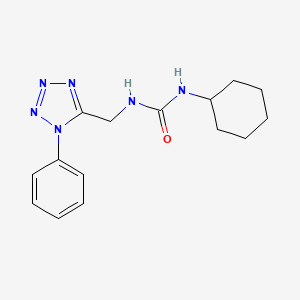
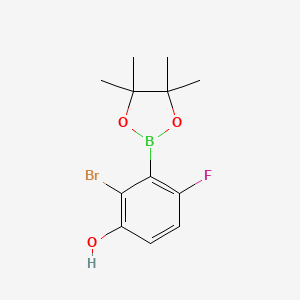

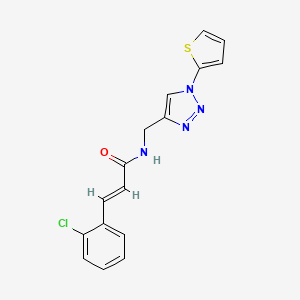
![3,5-dimethoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2410176.png)

![1-(4-chlorophenyl)-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2410178.png)
